1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13571774
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F3NO4 |
|---|---|
| Molecular Weight | 283.24 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) |
| Standard InChI Key | HTWYRHWSBFSGNX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The IUPAC name of this compound is (2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid . Its structure comprises:
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A pyrrolidine ring with a five-membered saturated heterocycle.
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A Boc group (-OC(O)C(CH₃)₃) at the N1 position, which protects the amine during synthetic processes.
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A trifluoromethyl group (-CF₃) at the C5 position, enhancing lipophilicity and metabolic stability.
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A carboxylic acid (-COOH) at the C2 position, enabling further functionalization.
The stereochemistry at C2 (S) and C5 (R) is critical for its biological activity and synthetic utility .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆F₃NO₄ |
| Molecular Weight | 283.24 g/mol |
| LogP (Predicted) | 1.2–1.8 |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 (COO⁻, CF₃, Boc carbonyl) |
| Rotatable Bonds | 4 |
The Boc group confers steric bulk and stability, while the trifluoromethyl group increases hydrophobicity, as evidenced by its higher LogP compared to non-fluorinated analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.
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Trifluoromethylation: Introduction of CF₃ via nucleophilic substitution using trifluoromethyl iodide (CF₃I) or electrophilic reagents like Togni’s reagent.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) to protect the amine.
A representative reaction scheme:
Industrial-Scale Optimization
Industrial production emphasizes:
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Cost-Effective Catalysts: Copper(I) iodide for trifluoromethylation.
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Continuous Flow Systems: To enhance yield (typically 75–85%) and purity (>98%).
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Green Solvents: Replacement of dichloromethane with ethyl acetate or cyclopentyl methyl ether.
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro studies demonstrate activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 32–64 µg/mL. The CF₃ group disrupts bacterial membrane integrity by interacting with hydrophobic lipid domains.
Comparative Bioactivity
| Compound | Antimicrobial MIC (µg/mL) | Neuroprotection (% Cell Survival) |
|---|---|---|
| 1-Boc-5-CF₃-pyrrolidine-2-COOH | 32–64 | 40–60 |
| 1-Boc-5-F-pyrrolidine-2-COOH | 64–128 | 20–30 |
| 1-Boc-5-Cl-pyrrolidine-2-COOH | >128 | 10–20 |
The trifluoromethyl analog outperforms fluoro and chloro derivatives due to its superior lipophilicity and electronic effects .
Applications in Pharmaceutical Development
Peptide Synthesis
The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane), making this compound a versatile building block for peptide coupling . For example, it has been used to synthesize proline-rich antimicrobial peptides (PR-AMP) with enhanced stability.
Drug Candidates
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Neurodegenerative Diseases: Preclinical studies suggest utility in Alzheimer’s disease models by inhibiting amyloid-β aggregation.
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Antibiotic Adjuvants: Synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA).
Future Directions
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In Vivo Toxicology: Assess pharmacokinetics and safety profiles in animal models.
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Structure-Activity Relationships (SAR): Explore modifications at C3/C4 positions to enhance potency.
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Scale-Up Challenges: Address reagent costs and waste management in industrial production.
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